molecular formula C10H16O2 B1595653 8-Methyl-1-oxaspiro[4.5]decan-2-one CAS No. 94201-19-1

8-Methyl-1-oxaspiro[4.5]decan-2-one

Cat. No.: B1595653
CAS No.: 94201-19-1
M. Wt: 168.23 g/mol
InChI Key: COWIMPXRUUJKQF-UHFFFAOYSA-N
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Description

Context and Significance within the Spiroketal Class of Organic Compounds

Spiroketals are a significant class of heterocyclic compounds characterized by a spiro center—a single atom that is part of two rings. This structural feature imparts a three-dimensional and often rigid conformation to the molecule. Spiroketals are found in a wide array of natural products, including pheromones, antibiotics, and marine toxins, and are recognized for their diverse biological activities. This has made the synthesis of spiroketal-containing molecules a major focus in organic chemistry.

8-Methyl-1-oxaspiro[4.5]decan-2-one is a specific type of spiroketal that also contains a lactone functional group. This combination of a spiroketal and a lactone in one molecule is less common than simple spiroketals, making it a point of interest for synthetic chemists exploring novel molecular architectures. The methyl group at the 8-position introduces a stereocenter, adding to the molecule's complexity and potential for stereoisomerism.

Overview of Key Research Areas Pertaining to this compound

The primary area of research and application for this compound is in the field of fragrance chemistry. fragranceconservatory.comthegoodscentscompany.com It is known by the trade name "Methyl Laitone" and is valued for its creamy, fruity, and coconut-like scent profile. thegoodscentscompany.com Research in this context focuses on its synthesis, purification, and olfactory properties.

While in-depth academic studies on its biological activity or use as a pharmaceutical intermediate are not widely published, its structural similarity to other biologically active spiroketals suggests potential for exploration in these areas. However, current literature primarily documents its use as a fragrance ingredient. nih.govewg.org

Historical Development and Evolution of Synthetic and Mechanistic Studies

Early methods for spiroketal synthesis often relied on acid-catalyzed cyclization of a dihydroxy ketone precursor. While effective, these methods often lack stereocontrol, leading to mixtures of diastereomers. More contemporary research in spiroketal synthesis has focused on developing highly stereoselective methods. These advanced strategies allow for the precise construction of specific stereoisomers, which is crucial for understanding structure-activity relationships, particularly in biologically active molecules and complex natural products. Given the stereocenter in this compound, its synthesis would likely employ modern stereoselective techniques to control the orientation of the methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1-oxaspiro[4.5]decan-2-one
Source PubChem
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InChI

InChI=1S/C10H16O2/c1-8-2-5-10(6-3-8)7-4-9(11)12-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWIMPXRUUJKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70888736
Record name 1-Oxaspiro[4.5]decan-2-one, 8-methyl-
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94201-19-1
Record name 8-Methyl-1-oxaspiro[4.5]decan-2-one
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Record name 1-Oxaspiro(4.5)decan-2-one, 8-methyl-
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Record name 1-Oxaspiro[4.5]decan-2-one, 8-methyl-
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Record name 8-methyl-1-oxaspiro[4.5]decan-2-one
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Synthetic Methodologies for 8 Methyl 1 Oxaspiro 4.5 Decan 2 One

Foundational Approaches to Spirolactone Synthesis

Fundamental strategies for the synthesis of spirolactones like 8-Methyl-1-oxaspiro[4.5]decan-2-one often rely on intramolecular reactions that form one of the constituent rings onto a pre-existing cyclic structure.

Intramolecular cyclization is a cornerstone of spirolactone synthesis. A common approach involves the cyclization of a cyclohexanone (B45756) derivative bearing a suitable side chain at the alpha-position. For instance, the alkylation of a 4-methylcyclohexanone (B47639) enolate with a three-carbon electrophile containing a masked or precursor alcohol functionality can generate a key intermediate. Subsequent hydrolysis and lactonization, often acid-catalyzed, of a terminal carboxylic acid or ester group onto the quaternary carbon center forges the spirolactone ring. The success of this strategy hinges on achieving efficient alkylation at the quaternary center and controlling the conditions for the final ring-closing step to favor the five-membered lactone over potential side reactions.

Another powerful technique is radical cyclization. An alkoxycarbonyl radical can be generated from a homoallylic oxalate (B1200264) precursor derived from a tertiary alcohol. This radical can then undergo an intramolecular cyclization-cross-coupling cascade to form functionalized γ-butyrolactones, including spirocyclic variants, in a single step. libretexts.org

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis. For the construction of the 1-oxaspiro[4.5]decan-2-one skeleton, a diene precursor is required. This precursor would typically consist of a cyclohexane (B81311) ring substituted at a quaternary center with two alkenyl groups, one of which is part of an ester functionality.

The synthesis would begin with a 4-methylcyclohexanone derivative. A vinyl group and an acrylate-containing side chain would be installed at the C2 position. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would initiate the RCM reaction. The metathesis would occur between the vinyl group on the cyclohexane and the terminal alkene of the acrylate, closing the five-membered lactone ring and yielding the spirocyclic product. While a versatile method, the synthesis of the required diene precursor can be challenging.

Intramolecular aldol (B89426) reactions provide a classic and effective route for ring formation. libretexts.orgrsc.org To synthesize the this compound core, a suitable dicarbonyl precursor is necessary. researchgate.net The reaction proceeds by forming an enolate from one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orglibretexts.org

For this specific target, a keto-aldehyde or diketone containing a 4-methylcyclohexane unit would be the starting point. Base-catalyzed enolate formation at an α-carbon of the cyclohexane ketone could initiate an intramolecular attack on the second carbonyl group. This cyclization forms a new five- or six-membered ring. rsc.org The thermodynamic stability of the resulting ring system is a crucial factor, with five- and six-membered rings being strongly favored over more strained three- or four-membered rings. researchgate.net Subsequent dehydration of the resulting β-hydroxy ketone or β-hydroxy aldehyde leads to a conjugated enone, which can then be further manipulated to yield the final saturated spirolactone. libretexts.org

Table 1: Comparison of Foundational Synthetic Approaches

Methodology Key Precursor Type Primary Transformation Advantages Challenges
Intramolecular Cyclization Cyclohexanone with functionalized side chain Lactonization Convergent Synthesis of precursor
Ring-Closing Metathesis Acyclic diene ester Olefin metathesis High functional group tolerance Catalyst sensitivity, precursor synthesis
Aldol Condensation Dicarbonyl compound C-C bond formation via enolate Forms rings effectively Potential for multiple products, requires specific precursors

Advanced and Stereoselective Synthetic Routes

More recent synthetic efforts have focused on developing highly efficient and stereoselective methods that can construct the complex spirocyclic architecture in fewer steps and with greater control over the stereochemistry.

A novel and powerful strategy for the synthesis of related oxaspiro[4.5]decanone scaffolds involves a Lewis acid-catalyzed tandem Prins/Pinacol rearrangement. chemistrysteps.comresearchgate.net This cascade process has been successfully developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and excellent selectivity. researchgate.net The reaction typically involves the coupling of an aldehyde with a specifically designed homoallylic alcohol, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. chemistrysteps.comresearchgate.net

The proposed mechanism begins with the Lewis acid (e.g., BF₃·OEt₂ or TMSOTf) activating the aldehyde, which then reacts with the homoallylic alcohol in a Prins cyclization to form an oxocarbenium ion. chemistrysteps.comresearchgate.net This intermediate then undergoes a pinacol-type rearrangement, where the cyclobutane (B1203170) ring expands to form the six-membered carbocycle, generating the spirocyclic core. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants. researchgate.net

Table 2: Lewis Acid Catalyzed Tandem Prins/Pinacol Rearrangement - Catalyst Screening

Catalyst Solvent Temperature (°C) Yield (%)
BF₃·OEt₂ CH₂Cl₂ -20 to rt 88
TMSOTf CH₂Cl₂ -78 to rt 86
Sc(OTf)₃ CH₂Cl₂ rt 45
InCl₃ CH₂Cl₂ rt 65
Bi(OTf)₃ CH₂Cl₂ rt 50

Data adapted from a study on the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. chemistrysteps.com

This approach offers several advantages, including the rapid construction of molecular complexity from simpler starting materials in a single operational step and high stereoselectivity. chemistrysteps.com

The Diels-Alder reaction provides a powerful and convergent route to cyclic systems. A general synthesis of 1-oxaspiro[4.5]decan-2-ones has been developed utilizing 5-methylene-2(5H)-furanone as a key building block. In this approach, the 5-methylene-2(5H)-furanone acts as a dienophile in a [4+2] cycloaddition reaction with a suitable diene.

To synthesize the 8-methyl substituted target, a diene such as 1-methyl-1,3-cyclohexadiene (B73880) would be reacted with 5-methylene-2(5H)-furanone. This cycloaddition would directly construct the spiro[4.5]decane framework. The endo/exo selectivity of the Diels-Alder reaction can often be controlled by the reaction conditions, including temperature and the use of Lewis acid catalysts. Subsequent reduction of the resulting double bond in the newly formed six-membered ring would yield the saturated this compound. This method is highly efficient for creating the core structure in a single, atom-economical step.

Controlled Diastereoselective Synthesis and Isomer Separation

The controlled synthesis of specific diastereomers of this compound is a significant challenge due to the presence of multiple stereocenters. The key synthetic step is typically a Baeyer-Villiger oxidation of a corresponding 4-methyl-substituted spiro[4.5]decan-2-one precursor. The regioselectivity of this oxidation is crucial for the formation of the desired lactone.

While direct studies on the diastereoselective synthesis of this specific compound are not extensively documented in publicly available literature, principles from related syntheses can be applied. For instance, the chemo-enzymatic Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone has been shown to produce enantioenriched (R)-4-methylcaprolactone with high enantiomeric excess. rsc.orgresearchgate.net This approach, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), can influence the stereochemical outcome of the oxidation. rsc.orgresearchgate.net The proposed mechanism involves the kinetic resolution of a racemic carboxylic acid, which in turn delivers an optically pure peracid for the asymmetric oxidation. rsc.org

The synthesis of various spirolactones has been explored, highlighting the complexities of achieving stereocontrol. oaepublish.comnih.govnii.ac.jp For example, the synthesis of tricyclic spiranoid lactones has been achieved through controlled cyclizations of bicyclic diastereoisomeric iodolactones, demonstrating that the stereochemistry of a precursor can direct the formation of a specific diastereomer. nih.gov

Isomer Separation:

Given that synthetic methods may produce a mixture of diastereomers, their separation is essential to obtain the desired isomer with specific olfactory properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomers of spiro compounds. nii.ac.jp Both normal-phase and reversed-phase HPLC can be employed, and the choice of the stationary and mobile phases is critical for achieving successful separation. In some cases, derivatization of the isomers can enhance their separation.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for the Baeyer-Villiger oxidation step include the choice of oxidant, catalyst, solvent, temperature, and reaction time.

In the chemo-enzymatic oxidation of 4-methylcyclohexanone, factors such as the specific lipase, the nature of the acyl donor, the concentration of hydrogen peroxide, and the temperature have been shown to significantly impact the yield and enantioselectivity. rsc.orgresearchgate.net For example, using Candida antarctica lipase B with (±)-4-methyloctanoic acid as the peracid precursor at 18°C resulted in a 97% yield of the corresponding lactone. rsc.org

The following table, based on data from the synthesis of a related lactone, illustrates the effect of reaction parameters on yield.

ParameterConditionResulting Yield
Catalyst Candida antarctica lipase BHigh
Oxidant 30% aq. H₂O₂Effective
Solvent TolueneFavorable
Temperature 18°C97%
Reaction Time 8 days97%

This data is for the synthesis of (R)-4-methylcaprolactone and serves as an illustrative example of parameters that would be optimized for the synthesis of this compound.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

Synthetic Efficiency:

The efficiency of different synthetic routes can be compared based on metrics such as:

Atom Economy: This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient process with less waste.

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the masses of reactants, solvents, and reagents used relative to the mass of the product obtained. nih.gov

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. A lower E-Factor is indicative of a greener process. acs.org

Green Chemistry Considerations:

The principles of green chemistry can be applied to the synthesis of this compound in several ways:

Use of Catalysis: Employing catalytic methods, such as enzymatic catalysis with lipases, is preferable to using stoichiometric reagents, as catalysts are used in smaller amounts and can often be recycled. rsc.orgresearchgate.net

Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, biodegradable, and recyclable. Water is an excellent green solvent, and research into performing Baeyer-Villiger oxidations in water is ongoing. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often proceed under mild conditions. rsc.orgresearchgate.net

The following table provides a conceptual comparison of different synthetic approaches based on green chemistry principles.

Synthetic ApproachAtom EconomyE-FactorGreen Chemistry AdvantagesGreen Chemistry Disadvantages
Classical Baeyer-Villiger ModerateHighWell-established methodology.Often uses stoichiometric peracids and halogenated solvents.
Chemo-enzymatic Synthesis Potentially HighPotentially LowUses biocatalysts, mild conditions, can be highly selective.May require longer reaction times and specific enzyme stability.

By prioritizing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Conformational Analysis of 8 Methyl 1 Oxaspiro 4.5 Decan 2 One

Application of Advanced Spectroscopic Characterization Techniques

The precise structure and stereochemistry of 8-Methyl-1-oxaspiro[4.5]decan-2-one have been determined through the application of a suite of powerful spectroscopic methods. These techniques provide a detailed picture of the connectivity of atoms and their arrangement in three-dimensional space.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR have been instrumental in assigning the chemical environment of each proton and carbon atom.

Detailed analysis of a major diastereomer of this compound has provided the following spectral data. rsc.org

¹H NMR Data: The proton NMR spectrum reveals distinct signals for the various protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (ppm)
H-32.58 - 2.49 (m, 1H)
H-3'2.40 - 2.31 (m, 1H)
H-42.05 - 1.95 (m, 2H)
H-6ax1.83 (ddd, J = 13.2, 8.8, 4.4 Hz, 1H)
H-6eq1.35 (qd, J = 13.2, 4.4 Hz, 1H)
H-7ax1.76 (ddd, J = 13.2, 8.8, 4.4 Hz, 1H)
H-7eq1.25 (qd, J = 13.2, 4.4 Hz, 1H)
H-81.65 - 1.55 (m, 1H)
H-9ax1.70 (ddd, J = 13.2, 8.8, 4.4 Hz, 1H)
H-9eq1.15 (qd, J = 13.2, 4.4 Hz, 1H)
H-10ax1.90 (ddd, J = 13.2, 8.8, 4.4 Hz, 1H)
H-10eq1.45 (qd, J = 13.2, 4.4 Hz, 1H)
CH₃0.92 (d, J = 6.6 Hz, 3H)

This is an interactive data table. Users can sort and filter the data as needed.

¹³C NMR Data: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

A study by Alonso, Font, and Ortuño on the ¹³C NMR assignments of various 1-oxaspiro[4.5]decan-2-ones provides a basis for the interpretation of the spectrum of the 8-methyl derivative. uab.cat Publicly available data from PubChem further corroborates these findings. nih.gov The typical chemical shift ranges for carbons in similar chemical environments aid in the precise assignment of each signal. libretexts.org

CarbonChemical Shift (ppm)
C-2 (C=O)177.5
C-5 (Spiro)88.5
C-335.8
C-428.9
C-636.4
C-730.7
C-831.5
C-935.1
C-1034.8
CH₃22.4

This is an interactive data table. Users can sort and filter the data as needed.

Dynamic NMR Studies of Conformational Equilibria in Spiro Lactones

Dynamic NMR spectroscopy is a powerful technique to study these conformational equilibria. By monitoring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. From the analysis of these temperature-dependent spectral changes, thermodynamic and kinetic parameters for the conformational equilibria can be determined. For instance, studies on other spiro compounds have successfully utilized this technique to elucidate their conformational behavior in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the lactone ring. This band is typically observed in the region of 1770-1750 cm⁻¹. Other characteristic bands include those for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₆O₂), the predicted monoisotopic mass is 168.11503 Da. nih.govuni.lu Experimental HRMS data would confirm this elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Theoretical and Computational Chemistry Approaches to Molecular Conformation

In conjunction with experimental techniques, theoretical and computational chemistry plays a vital role in understanding the three-dimensional structure and conformational preferences of molecules like this compound.

Energy Minimization and Conformational Search Algorithms

To explore the conformational landscape of this compound, computational methods employing energy minimization and conformational search algorithms are utilized. These methods systematically explore the possible spatial arrangements of the atoms in the molecule to identify stable conformers and their relative energies.

The process typically involves:

Initial Structure Generation: A starting 3D structure of the molecule is generated.

Conformational Search: A systematic or random search of the conformational space is performed by rotating around single bonds. This generates a large number of potential conformers.

Energy Minimization: Each of these conformers is then subjected to energy minimization using molecular mechanics or quantum mechanics calculations. This process optimizes the geometry of each conformer to find a local energy minimum.

Relative Energy Calculation: The energies of the optimized conformers are calculated and compared to determine their relative stabilities. The conformer with the lowest energy is the most stable, or ground-state, conformation.

Analysis of Steric and Electronic Effects on Spiro Ring Systems

The unique architecture of spiro compounds, characterized by two rings sharing a single atom, gives rise to distinct steric and electronic properties that govern their conformation and reactivity. In a spiro system, the rings are typically held in a perpendicular or near-perpendicular orientation. This rigid, three-dimensional arrangement creates significant steric demand around the spiro center. researchgate.net The thermodynamic stability of the resulting structure is a key factor, with systems favoring conformations that minimize both angle strain and steric repulsion. acs.org

In the case of this compound, the molecule consists of a five-membered γ-lactone ring fused to a six-membered cyclohexane (B81311) ring at the spiro atom. The presence of the methyl group at the C-8 position of the cyclohexane ring introduces significant steric bulk. This substituent influences the conformational preference of the cyclohexane ring (e.g., chair, boat, or twist-boat conformations) and can sterically hinder the approach of reactants to one face of the molecule. Research on related spiro[4.5]decane systems has shown that bulky substituents play a critical role in directing the stereochemical outcome of reactions, often leading to high diastereoselectivity. acs.org The steric hindrance created by such groups can influence regioselectivity in reactions involving the spirocyclic framework. acs.org

Predictive Modeling of Molecular Properties

In the absence of extensive experimental data, computational chemistry and predictive modeling serve as powerful tools for characterizing the physicochemical properties of molecules like this compound. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and deep learning algorithms can forecast molecular properties based on structural fingerprints. nih.gov These predictions are crucial for applications ranging from materials science to pharmacology.

For this compound, various molecular descriptors and properties have been calculated using computational models and are available through public databases. These models use the molecule's 2D structure to estimate 3D properties and physicochemical characteristics that are vital for understanding its behavior in different environments.

Table 1: Predicted Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂PubChem
Molecular Weight 168.23 g/mol nih.gov
Exact Mass 168.115029749 Da nih.gov
XLogP3 2.1 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 0 nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Complexity 190 nih.gov

These predicted values provide insight into the molecule's characteristics. For instance, the XLogP3 value of 2.1 suggests moderate lipophilicity, indicating how it might partition between aqueous and lipid phases. The topological polar surface area (TPSA) of 26.3 Ų is relatively low, which is often correlated with good membrane permeability. Such computational predictions are the first step in screening compounds for specific applications and guiding further experimental investigation.

X-ray Crystallography Studies of Related Spirolactone Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. springernature.com The technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined. springernature.com

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies have been performed on related spirolactone architectures, most notably Spironolactone (B1682167). researchgate.netresearchgate.net Spironolactone is a complex steroidal spirolactone that exhibits polymorphism, meaning it can exist in different crystal forms. researchgate.net These polymorphs have been characterized using Powder X-ray Diffraction (PXRD), which, while not providing the same level of detail as single-crystal X-ray diffraction, provides a characteristic fingerprint for a specific crystalline solid. researchgate.net

Studies on Spironolactone have identified at least two polymorphic forms, designated as Form I and Form II, as well as various solvates (crystal forms containing solvent molecules). researchgate.netresearchgate.net The different crystalline arrangements result in distinct PXRD patterns. Analysis of these patterns is crucial for pharmaceutical applications, as different polymorphs can have different physical properties, including solubility and stability. researchgate.net

The data from these related structures provide valuable insights into the conformational possibilities and packing arrangements of spirolactones. A similar crystallographic analysis of this compound would definitively establish the conformation of the cyclohexane ring, the planarity of the lactone ring, and the relative orientation of the methyl group.

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Spironolactone

This table shows representative diffraction angles (2θ) for Spironolactone, indicating the crystalline nature of this related spirolactone. The presence of numerous distinct lines is indicative of a highly crystalline state.

Spironolactone PolymorphCharacteristic Diffraction Peaks (2θ)Reference
Form II 9.21°, 11.5°, 12.5°, 16.3°, 17.0°, 17.5°, 18.8°, 20.21° researchgate.net
Ethanol Solvate Data available from concomitant crystallization studies researchgate.net

Note: The specific peaks and their intensities can vary slightly based on experimental conditions and sample preparation.

These studies on Spironolactone underscore the utility of X-ray diffraction in unambiguously characterizing the solid-state structure of complex spirolactones, information that is foundational to understanding their chemical and physical behavior. nih.gov

Chemical Reactivity and Derivatization of 8 Methyl 1 Oxaspiro 4.5 Decan 2 One

Fundamental Reaction Pathways and Mechanisms

The core reactivity of 8-Methyl-1-oxaspiro[4.5]decan-2-one involves reactions that are characteristic of γ-lactones, including oxidation, reduction, and nucleophilic ring-opening. The spirocyclic nature of the molecule introduces specific stereochemical considerations and can influence reaction rates due to ring strain. researchgate.net

While the lactone ring itself is in a relatively high oxidation state, the adjoining cyclohexane (B81311) ring can be a target for oxidation reactions. Furthermore, oxidative processes are central to the synthesis of related spirolactone systems. For instance, the Achmatowicz reaction, an oxidative rearrangement of furans, is a known method for producing spirolactones, highlighting the role of oxidation in forming the core structure. acs.org In one such biocatalytic approach, a chloroperoxidase enzyme is used to achieve an oxygenative ring cleavage of furans to build the spirocyclic system. acs.org In the synthesis of other complex spirolactones, oxidizing agents like the Jones reagent or manganese dioxide have been used to convert precursor alcohols into the necessary lactone functionality. nih.gov

The carbonyl group of the lactone is susceptible to reduction by various hydride reagents. This reaction typically opens the lactone ring to form a diol. The choice of reducing agent can influence the outcome, with powerful reagents like lithium aluminum hydride leading to complete reduction. Catalytic hydrogenation can also be employed, particularly for reducing other functionalities on the molecule without affecting the lactone, as seen in the synthesis of related steroidal spiro-γ-lactones where a carbon-carbon triple bond was reduced using a palladium catalyst. nih.gov

Table 1: Common Reducing Agents for Lactone Reduction
ReagentTypical ProductNotes
Lithium aluminum hydride (LiAlH₄)DiolA strong, non-selective reducing agent that opens the lactone ring.
Sodium borohydride (B1222165) (NaBH₄)DiolGenerally slower than LiAlH₄ for lactones; may require elevated temperatures or activating agents.
Diisobutylaluminium hydride (DIBAL-H)Lactol (cyclic hemiacetal) or DiolCan allow for partial reduction to the lactol at low temperatures.
Catalytic Hydrogenation (e.g., H₂/RuO₂)DiolTypically requires high pressure and temperature for lactone reduction.

Nucleophilic attack on the electrophilic carbonyl carbon is a cornerstone of lactone chemistry, leading to ring-opening. This pathway is fundamental to creating a wide array of derivatives. The reaction proceeds via a tetrahedral intermediate, and the stability of this intermediate can be influenced by the ring strain inherent in the spirocyclic system. researchgate.net Common nucleophiles include hydroxides (hydrolysis), alkoxides (transesterification), and amines (aminolysis), which result in the formation of hydroxy acids, hydroxy esters, and hydroxy amides, respectively. These reactions allow the conversion of the cyclic structure into a linear one bearing versatile functional groups. Asymmetric bromolactonizations of related α-allyl carboxylic acids, which proceed via nucleophilic attack, are used to form chiral α-spiro-γ-lactones. nii.ac.jp

While the saturated rings of this compound are not typical substrates for common cycloaddition reactions, such reactions are pivotal in the synthesis of related spiro compounds. nii.ac.jp For example, nih.govnih.gov-cycloaddition reactions involving group 13 diyls and 1,2-diketones have been reported to form 5-metalla-spiro[4.5]heterodecenes. mdpi.com Although this describes the formation of a spirocycle rather than a reaction of one, it illustrates how cycloaddition principles are applied in this area of chemistry. The development of multi-enzyme, one-pot reaction cascades can also lead to the formation of complex spirocyclic building blocks from simpler precursors. acs.org

Functionalization Strategies for Modifying Biological or Synthetic Utility

Modification of this compound can be approached by targeting either the lactone or the cyclohexane ring. These strategies are crucial for developing new compounds with potential applications in medicinal chemistry or as building blocks for natural product synthesis. nii.ac.jp

Lactone Ring-Opening : As detailed in section 4.1.3, opening the lactone ring with various nucleophiles is a primary strategy. This introduces two functional groups—a terminal alcohol and a carboxylic acid derivative (e.g., ester, amide)—which can be further manipulated.

α-Functionalization : The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position.

Cyclohexane Ring Modification : The saturated carbocyclic ring can be functionalized using radical reactions, such as free-radical halogenation, to introduce a leaving group. This group can then be displaced by nucleophiles to add diverse functionalities around the ring.

These functionalization approaches open the door to creating a library of derivatives from the parent spirolactone scaffold.

Mechanistic Studies of Spiro-Fused Lactone Ring Systems

The unique spiro-fusion in compounds like this compound has significant mechanistic implications. The spiro center introduces a degree of rigidity and ring strain that is not present in simpler, non-fused lactones. researchgate.net

Table 2: Mechanistic Considerations in Spiro-Lactone Reactivity
Mechanistic AspectDescriptionRelevance to this compound
Ring Strain EnergyCalculations of ring strain energy (RSE) in spiro compounds show that it varies with ring size. For lactones, the RSE of a five-membered γ-lactone ring is lower than that of a six-membered δ-lactone. researchgate.netThe moderate strain in the γ-lactone ring contributes to its susceptibility to nucleophilic ring-opening compared to less strained systems.
Stereoelectronic EffectsThe orientation of orbitals in the transition state of a reaction can affect its rate. The Bürgi-Dunitz angle, which describes the trajectory of nucleophilic attack on a carbonyl, is influenced by the rigid spirocyclic framework.The fixed conformation of the cyclohexane ring can lead to stereoselective reactions, as one face of the lactone ring may be more sterically accessible than the other.
Tetrahedral Intermediate StabilityThe stability of the intermediate formed during nucleophilic acyl substitution is key to the reaction's progress. Ring strain can be relieved or exacerbated upon formation of this sp³-hybridized intermediate.The relief of ring strain upon moving from the planar carbonyl to the tetrahedral intermediate can accelerate the rate of nucleophilic attack.

Studies on related systems show that ring strain alone does not fully predict chemical reactivity, indicating a complex interplay of steric, electronic, and stereoelectronic factors. researchgate.net The investigation into the formation of fused versus spiro β-lactone systems reveals that the formation of fused systems is often preferred, and specific conditions are required to access the spiro isomers, underscoring the subtle energetic differences that guide reaction pathways in these complex structures. nih.gov

Biological Activity and Mechanistic Investigations of 8 Methyl 1 Oxaspiro 4.5 Decan 2 One and Analogues

Antimicrobial Activity against Gram-Positive Bacteria and Other Pathogens

While direct studies on the antimicrobial properties of 8-methyl-1-oxaspiro[4.5]decan-2-one are not extensively documented in publicly available literature, the broader class of lactones and spiro-lactones has demonstrated significant antimicrobial potential. For centuries, compounds containing lactone rings have been utilized in traditional medicine for their therapeutic effects. mdpi.com Modern scientific investigations have identified various lactones with potent activity against a range of pathogens, including Gram-positive bacteria. mdpi.com

For instance, certain guaianolide-type sesquiterpene lactones have shown remarkable antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.32 µg/mL. mdpi.com Another example is penicillilactone A, a seven-membered lactone fused to a furan (B31954) core, which exhibited antibacterial activity against the aquatic pathogen Vibrio harveyi with an MIC of 8 μg/mL. mdpi.com

More recently, a novel macrolide named spirolactone, which features a β-lactone spiroketal structure, has been identified from Streptomyces iranensis. biorxiv.org This compound displayed profound antifungal effects against a variety of fungal pathogens, including clinically relevant species like Aspergillus niger and the azole-resistant Aspergillus calidoustus. biorxiv.org Mechanistic studies suggest that spirolactone may disrupt the integrity of the fungal cell wall. biorxiv.org The structural modulation of spiro-β-lactams has also been explored to develop novel antimicrobial agents. nih.gov While direct replacement of a β-lactam ring with a γ-lactam in one study did not yield compounds with a similar biological profile, it underscores the ongoing investigation into spiro-lactams and their antimicrobial potential. nih.gov

These findings collectively suggest that the spiro-lactone scaffold is a promising pharmacophore for the development of new antimicrobial agents. However, specific studies are required to determine if this compound itself possesses such activity.

Analgesic Effects and Related Biological Responses in Preclinical Models

The analgesic potential of spiro-heterocyclic compounds has been investigated, although direct evidence for this compound is lacking. A study on novel spiro heterocycles revealed that compounds such as (+/-)-2-amino-7-oxa-3-thia-1-azaspiro mdpi.commdpi.comundec-1-ene and its derivatives exhibit significant analgesic activity in preclinical models like the phenylquinone writhing and yeast inflamed foot assays. nih.gov The analgesic properties of these compounds were primarily associated with the 2-amino-1,3-thiazine ring system. nih.gov

In a different context, the well-known spirolactone, spironolactone (B1682167), was investigated in a proof-of-concept trial for its potential to alleviate osteoarthritic knee pain in older adults. nih.gov The rationale was based on spironolactone's anti-inflammatory properties. nih.gov However, the study concluded that 25 mg of daily oral spironolactone did not improve symptoms, physical function, or quality of life compared to placebo in this patient population. nih.gov

These studies on structurally related but distinct spiro-compounds highlight the diverse biological activities within this broad chemical class. The presence of a spiro-annulated ether ring was suggested to contribute to the observed activity in some analgesic spiro-heterocycles. nih.gov This suggests that while the potential for analgesic effects exists within the spiro-lactone family, it is highly dependent on the specific molecular structure. Further research is needed to ascertain whether this compound possesses any analgesic properties.

Neuroprotective Potential and Interactions with Neural Pathways

The neuroprotective effects of various lactone-containing and spirocyclic compounds have been a subject of scientific inquiry, pointing to a potential, yet unexplored, role for this compound.

A study on Paulownia tomentosa identified a sesquiterpene lactone derivative, isoatriplicolide tiglate, which demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. nih.gov This compound exhibited cell viability of approximately 43-78% at concentrations ranging from 1 µM to 10 µM, suggesting that the neuroprotective effect of the plant extract may be attributed to this lactone. nih.gov

More recently, a series of neuroprotective spirocyclic chalcone (B49325) derivatives were synthesized. nih.gov One candidate compound, X38, was found to attenuate glutamate-induced cell apoptosis in vitro and ameliorate retinal thinning and loss of optic nerve electrophysiological function in vivo in a model of optic nerve injury. nih.gov Preliminary mechanistic studies indicated that X38 exerts its neuroprotective effects by reducing intracellular reactive oxygen species (ROS) accumulation and inhibiting JNK phosphorylation. nih.gov Furthermore, a patent has been filed for pharmaceutical compositions containing spirostenol compounds for the prevention or treatment of diseases associated with β-amyloid-induced cytotoxicity, highlighting the perceived neuroprotective potential of spiro-compounds in the context of neurodegenerative diseases. google.com

These findings from different classes of spiro- and lactone-containing molecules suggest that this structural motif may be a valuable starting point for the design of novel neuroprotective agents. However, dedicated studies are required to determine if this compound or its close analogues share this neuroprotective potential.

Enzyme Inhibition and Receptor Modulation Studies

Investigations into the interaction of spiro-lactone analogues with specific biological targets have provided insights into their potential mechanisms of action, particularly in the context of enzyme inhibition and receptor modulation.

The spiro-decanone core has been identified as a scaffold for the development of enzyme inhibitors. In a study focused on phospholipase D (PLD) inhibition, a 2,8-diazaspiro[4.5]decan-1-one core was generated from a triazaspiro[4.5]decanone precursor. biorxiv.org This structural modification resulted in enantioselective inhibition of individual PLD isoforms. biorxiv.org This highlights the potential of the spiro[4.5]decane framework in designing selective enzyme inhibitors.

The modulation of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, has been a significant area of research for spiro-compounds. The M1 muscarinic receptor is a key target for the treatment of cognitive deficits, such as those seen in Alzheimer's disease. nih.gov

While there is no direct data on this compound, studies on structurally related aza-spiro[4.5]decanes have shown promising results. For instance, pilocarpine (B147212) isosteres with a thiolactone ring have been synthesized and shown to have an unusual pharmacological profile with M1-agonist selectivity and presynaptic antagonism. nih.gov This dual activity makes them potential therapeutic agents for Alzheimer's disease. nih.gov

Further optimization of M1 positive allosteric modulators (PAMs) has involved the use of spirocyclic replacements. In one study, the isatin (B1672199) ketone of a known M1 PAM, ML137, was replaced with 5- and 6-membered spirocycles. nih.gov This led to novel spirocycles with improved efficacy while maintaining high selectivity for the human and rat M1 muscarinic receptor subtype. nih.gov

These studies underscore the importance of the spirocyclic core in the design of selective M1 muscarinic receptor modulators. The specific stereochemistry and substitution patterns on the spiro-ring system are crucial for achieving desired activity and selectivity.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Structure-activity relationship (SAR) studies on analogues of this compound have been instrumental in guiding the rational design of new therapeutic agents, particularly those targeting muscarinic receptors.

In the development of M1 muscarinic agonists based on a 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold, a series of novel compounds with an aromatic sulfonyl group were synthesized and evaluated for their antitumor activity. mdpi.com The SAR of these sulfonylazaspirodienone derivatives was summarized, indicating how different substitutions on the aromatic ring and the spiro-system influence their biological activity. mdpi.com

For M1 muscarinic receptor modulators, SAR studies have revealed key structural features for activity. For pilocarpine analogues, the carbonyl oxygen of the lactone function was found to be of primary importance for agonist activity. nih.gov In the case of spirocyclic replacements for the M1 PAM ML137, divergent SARs were observed compared to earlier M1 PAMs, emphasizing the nuanced role of the spirocycle in receptor interaction. nih.gov The introduction of these spirocycles was a key step in the continued optimization of this probe molecule. nih.gov

These examples of SAR studies on related spiro-lactone and spiro-heterocyclic systems demonstrate the importance of systematic structural modifications in elucidating the key pharmacophoric elements required for a desired biological activity. Such studies are essential for the rational design of more potent and selective therapeutic agents based on the 1-oxaspiro[4.5]decane scaffold.

Elucidation of Molecular Targets and Signal Transduction Mechanisms

The specific molecular targets of this compound have not been extensively elucidated in publicly available scientific literature. Its primary documented application is in the fragrance industry, where its mechanism of action is related to the interaction of volatile molecules with olfactory receptors in the nasal cavity, triggering a cascade of neural signals that are interpreted as scent. theperfumeapothecary.co.ukbmvfragrances.comdutch-essentials.com However, research into the biological activities of structurally related analogues and the broader class of spirolactones provides insights into potential, yet unconfirmed, molecular targets and signaling pathways.

Investigations into fragrance compounds suggest that some may possess the ability to modulate endocrine pathways. For instance, certain fragrance constituents have been hypothesized to provoke the expression of the cytochrome P450 enzyme aromatase, which converts androgens to estrogen. nih.gov This modulation could potentially lead to disruptions in hormonal signaling. However, direct evidence of this compound engaging in this or other specific signal transduction pathways is currently lacking.

Mechanistic Insights from Analogues: 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

Significant research has been conducted on synthetic analogues of this compound, specifically derivatives of 1,4,8-triazaspiro[4.5]decan-2-one. These studies have identified the mitochondrial permeability transition pore (mPTP) as a key molecular target. tandfonline.comnih.govnih.gov The mPTP is a multiprotein complex located in the mitochondrial membranes, and its opening is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury. tandfonline.comnih.gov

The mechanism of action for these analogues is believed to involve the inhibition of mPTP opening by binding to the c-subunit of the F1/FO-ATP synthase, a core component of the mPTP. nih.govresearchgate.net This interaction prevents the conformational changes in the ATP synthase that lead to pore formation. nih.gov

Modeling studies have helped to rationalize the structure-activity relationships, identifying a binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase. tandfonline.comnih.gov The cytoprotective effects of these compounds have been demonstrated in in vitro models of hypoxia/reoxygenation, where they have been shown to counteract cardiomyocyte death. tandfonline.comnih.govresearchgate.net

Below is a summary of key findings for a potent analogue:

CompoundTargetMechanism of ActionObserved Effect
Compound 14e (a 1,4,8-triazaspiro[4.5]decan-2-one derivative)Mitochondrial Permeability Transition Pore (mPTP)Inhibition of mPTP opening, likely through interaction with the c-subunit of F1/FO-ATP synthase.High potency as an mPTP inhibitor and counteraction of cardiomyocyte death in an in vitro hypoxia/reoxygenation model. tandfonline.comnih.govresearchgate.net

Broader Context from other Spirolactone-Containing Compounds

The 1-oxaspiro[4.5]decan-2-one core is a feature of various biologically active compounds, suggesting a range of potential molecular targets for this structural motif. nih.gov

Antifungal Activity: A novel spirolactone macrolide isolated from Streptomyces iranensis demonstrated significant antifungal activity against various pathogenic fungi, including Aspergillus species. Proteomics analysis suggests that its mechanism may involve the disruption of fungal cell wall integrity and the induction of stress-response proteins. biorxiv.org

Anti-inflammatory and Radical Scavenging Activity: The compound 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, which shares the 1-oxaspiro[4.5]decan-2-one skeleton, has been reported to possess anti-inflammatory and radical scavenging properties. biosynth.com This suggests that compounds of this class may have the potential to modulate oxidative stress and inflammatory signaling pathways.

Proteasome Inhibition: Certain spiro β-lactones have been identified as potent inhibitors of the 26S proteasome. nih.gov Crystallographic studies have revealed that these compounds form a covalent bond with the catalytic N-terminal threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. nih.gov

Antimineralocorticoid Activity: A well-known class of steroidal spirolactones acts as antagonists of the mineralocorticoid receptor. wikipedia.org These compounds, such as spironolactone, competitively bind to the receptor, blocking the action of aldosterone (B195564) and leading to diuretic and antiandrogenic effects. wikipedia.org

The table below summarizes the biological activities and potential mechanisms of various compounds containing a spirolactone structure.

Compound/Compound ClassBiological ActivityPotential Molecular Target/Mechanism
Spirolactone from S. iranensis Antifungal biorxiv.orgDisruption of fungal cell wall integrity; induction of stress-response proteins. biorxiv.org
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione Anti-inflammatory, Radical Scavenging biosynth.comNot fully elucidated; likely involves modulation of oxidative stress pathways.
Spiro β-lactones Proteasome Inhibition nih.govCovalent binding to the catalytic N-terminal threonine of the 26S proteasome. nih.gov
Steroidal Spirolactones Antimineralocorticoid, Antiandrogen wikipedia.orgAntagonism of the mineralocorticoid receptor. wikipedia.org

Applications of 8 Methyl 1 Oxaspiro 4.5 Decan 2 One in Advanced Organic Synthesis

Strategic Use as a Building Block in Complex Chemical Syntheses

8-Methyl-1-oxaspiro[4.5]decan-2-one, also known by the trade name Methyl Laitone®, is a structurally unique molecule that combines a lactone ring with a cyclohexane (B81311) moiety through a spirocyclic linkage. google.com This distinct three-dimensional architecture makes it an attractive starting point for the synthesis of more elaborate molecular structures. The inherent functionality of the lactone—an ester within a ring—provides a reactive site for various chemical transformations.

The strategic value of this compound lies in its bifunctional nature. The lactone can be opened or reduced, while the cyclohexane ring can be further functionalized. This allows chemists to use the spirocyclic core as a template, building complexity by modifying both parts of the molecule. Its compact and rigid structure can also impart specific conformational constraints in larger molecules, a desirable trait in the design of bioactive compounds. The development of synthetic routes to access such spiroketal derivatives is crucial for their application as building blocks in creating collections of small molecules for biological evaluation. researchgate.net

Role in the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The 1-oxaspiro[4.5]decane ring system is a core component of numerous biologically active natural products, including antibiotics and anticancer agents. researchgate.net For instance, the broader 1,6-dioxaspiro[4.5]decane framework is found in the pheromones of the common wasp (Paravespula vulgaris) and in potent molecules like the antibiotic (+)-monensin A and the anticancer agent (−)-berkelic acid. researchgate.netresearchgate.net The spiroketal framework is often essential for the biological activity of these natural compounds. researchgate.net

While direct incorporation of this compound into the total synthesis of a specific natural product is not extensively detailed in the provided literature, its structural similarity to these key motifs underscores its importance as a model system and potential precursor. Synthetic intermediates containing the spiroketal core are critical for accessing these complex natural products. The development of methods to synthesize related oxaspirocycles is driven by the need for efficient routes to these valuable pharmaceutical and biological targets. nih.govnih.gov

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having guided the formation of a desired enantiomer. While various chiral structures, such as oxazolidinones and camphorsultam, are famously used for this purpose, the application of this compound in this specific role is not prominently documented. wikipedia.org

However, the potential for related spirocyclic structures to act as chiral auxiliaries has been explored. For example, certain cyclic acetals have been employed as chiral auxiliaries in diastereoselective reduction reactions. google.com This suggests that the rigid, well-defined conformational nature of spirocyclic scaffolds like this compound could, in principle, be harnessed to influence the stereochemistry of reactions on an attached substrate. Further research would be needed to develop methodologies that successfully utilize this specific compound for asymmetric transformations.

Development of Novel Synthetic Methodologies Leveraging Spiroketal Scaffolds

The significance of the spiroketal unit as a "privileged pharmacophore" in drug discovery has spurred the development of new synthetic methods to construct and modify these scaffolds. researchgate.net Research in this area aims to create efficient and stereocontrolled routes to spiroketal derivatives. researchgate.net

Methodologies applicable to the synthesis of related structures highlight the ongoing innovation in this field. For example, a novel Lewis acid-catalyzed Prins/pinacol cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structural isomers of the title compound. nih.gov This method demonstrates the creation of oxaspirocycles from aldehydes and demonstrates broad applicability to various substrates. nih.gov Such advancements in creating spirocyclic systems are crucial for generating libraries of structurally diverse compounds for screening and drug development. researchgate.netsoton.ac.uk

Precursor for Structurally Diverse Spirolactones and Spiroethers

One of the most direct applications of this compound in advanced synthesis is its use as a precursor to other functionalized spirocycles. The lactone carbonyl group is a key handle for chemical modification.

A notable transformation is the reduction of the lactone to the corresponding cyclic hemiacetal (or lactol), 8-Methyl-1-oxaspiro[4.5]decan-2-ol. google.com This reaction converts the ketone functionality of the ester into a hydroxyl group, opening up new avenues for synthesis. This lactol can exist as a mixture of diastereomers and serves as a versatile intermediate. google.com From this alcohol, a variety of derivatives can be accessed. For example, further reduction could lead to the corresponding diol, while reaction with an alcohol under acidic conditions could yield spiroethers, thereby transforming the lactone scaffold into a different class of spiro-heterocycle. This versatility makes this compound a valuable starting material for creating a diverse range of spirocyclic compounds.

Table of Compound Properties

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 94201-19-1 guidechem.comchemicalbook.com
Molecular Formula C₁₀H₁₆O₂ guidechem.comchemicalbook.com
Molecular Weight 168.23 g/mol nih.govchemicalbook.com
Synonyms Methyl Laitone, coconut decanone google.comnih.gov

Natural Occurrence and Comparative Studies of 8 Methyl 1 Oxaspiro 4.5 Decan 2 One Analogues

Investigation into Natural Occurrence and Biosynthetic Pathways

While 8-Methyl-1-oxaspiro[4.5]decan-2-one itself is primarily known as a synthetic fragrance ingredient and is not reported to be found in nature, the broader family of spiroketals and spirolactones is a prominent feature in a vast array of natural products. acs.orgthegoodscentscompany.comthegoodscentscompany.com These compounds are isolated from diverse sources, including insects, marine organisms, plants, and microorganisms like bacteria and fungi. acs.orgrsc.org The spiroketal ring system, a core feature of these molecules, is a structural subunit in many biologically active compounds, from insect pheromones to polyketide antibiotics and marine toxins. acs.org

The biosynthesis of these complex structures, particularly those derived from polyketides, is an area of active research. The formation of the spiroketal core is a critical step that is often enzyme-catalyzed to ensure high stereospecificity. chemrxiv.orgnih.gov In the biosynthesis of polyketide antibiotics such as oligomycin (B223565) and ossamycin, a novel class of enzymes known as spiroacetal cyclases has been identified. chemrxiv.orgnih.gov These enzymes, like OssO and OlmO, catalyze the conversion of a precursor molecule into the final spiroketal structure. chemrxiv.org Similarly, in avermectin (B7782182) biosynthesis, the AveC protein exhibits a dual function, catalyzing both the stereospecific spiroketalization of a polyketide intermediate and a subsequent dehydration step. acs.org This enzymatic control highlights the sophisticated molecular machinery that nature employs to construct these intricate three-dimensional scaffolds. acs.orgnih.gov

The study of these biosynthetic pathways is crucial, as it not only provides insight into the evolution of secondary metabolism in organisms but also offers potential for accessing novel analogues through genetic manipulation of the producing strains. nih.govpsu.edu

Table 1: Examples of Naturally Occurring Spiroketal and Spirolactone Analogues ```html

Compound FamilyCore StructureNatural SourceSignificanceReference
Pectenotoxins (PTX)[6,5]-SpiroketalMarine scallops (Patinopecten yessoensis)Exhibit significant cytotoxicity against various cancer cell lines. thegoodscentscompany.com
Avermectins6,6-SpiroketalStreptomyces avermitilis (bacterium)Widely used as antiparasitic agents in agriculture. nii.ac.jp
SpirangienesSpiroketal-containing polyketideSorangium cellulosum (myxobacterium)Possess potent antifungal activity and significant cytotoxicity.[9, 11]
Insect Pheromones[5,5], [6,5], [6,6] SpiroketalsVarious insect speciesKey signaling molecules in insect communication. thegoodscentscompany.com
Lambertollols[4.4.0] Spirocyclic lactoneEndophytic fungiShow high antifungal activity. nih.gov



Synthesis and Characterization of Structural Analogues and Derivatives

The spirolactone framework is a valuable target in organic synthesis due to its presence in many biologically active molecules. nii.ac.jpnih.govA variety of synthetic strategies have been developed to construct the 1-oxaspiro[4.5]decan-2-one core and its analogues. These methods often focus on achieving high efficiency and stereoselectivity, as the specific three-dimensional arrangement of atoms is critical for biological function.

One prominent method is the enantioselective bromolactonization of α-allyl carboxylic acids, catalyzed by chiral bifunctional sulfides. nii.ac.jpacs.orgThis approach allows for the synthesis of γ-chiral α-spiro-γ-lactones, which are valuable building blocks for pharmaceuticals. nii.ac.jpacs.orgAnother effective strategy involves the Lewis acid-catalyzed reaction between phenols and aliphatic exocyclic enoate esters, which enables the one-pot formation of C-C and C-O bonds to yield novel spiro(tri or tetra)cyclic lactones. rsc.org In the context of medicinal chemistry, spiro-γ-lactone motifs have been synthesized on steroidal backbones. nih.govFor instance, starting from an estrone (B1671321) derivative, a sequence of reactions including nucleophilic addition, catalytic hydrogenation, and oxidation-cyclization can afford a steroidal spirolactone. nih.govSuch derivatives have been investigated for their ability to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 2. nih.govThe development of these synthetic routes is crucial for producing sufficient quantities of these complex molecules for further study and for creating libraries of analogues to explore structure-activity relationships. nih.govTable 2: Selected Synthetic Strategies for Spiro[4.5]decan-2-one Analogues

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Comparative Analysis of Biological and Chemical Properties with Related Spirocyclic Compounds

Spirocyclic compounds, including the 1-oxaspiro[4.5]decan-2-one framework, are recognized for their diverse and potent biological activities. nih.govresearchgate.netnih.govThe rigid, three-dimensional structure of the spirocyclic core is well-suited for interaction with biological targets like enzymes and receptors, making them privileged scaffolds in drug discovery. researchgate.netnih.gov A comparative analysis reveals a broad spectrum of bioactivities across different classes of spirocyclic compounds. Many natural and synthetic spirolactones exhibit significant anticancer and cytotoxic properties. iiarjournals.orgmdpi.comFor example, certain spiro(lactone-cyclohexanone) derivatives have been shown to inhibit the proliferation of human leukemia cell lines. iiarjournals.orgTerpenoid lactones, a major class of natural products, often display anti-inflammatory and anticancer activities, frequently linked to the inhibition of the NF-κB transcription factor. mdpi.com In comparison, other spirocyclic structures, such as the 1-oxa-8-azaspiro[4.5]decane derivatives, have been developed as M1 muscarinic agonists. nih.govThese compounds were designed for the potential treatment of Alzheimer's disease, with research focused on achieving preferential affinity for M1 receptors to maximize therapeutic effects while minimizing cholinergic side effects. nih.gov The chemical properties of these compounds also vary based on their specific structure. For example, benzannulated (or chroman) spiroketals are noted to be surprisingly resilient to acid-catalyzed equilibration compared to their purely aliphatic counterparts. rsc.orgnih.govThis stability is attributed to the delocalization of the lone pair of electrons on the chroman oxygen into the aromatic ring, which hinders the protonation and cleavage steps necessary for equilibration. nih.govThis contrasts with many aliphatic spiroketals, which are often formed under reversible, thermodynamically controlled conditions. nih.govThe lactone group itself, being a cyclic ester, provides a site of reactivity that can be crucial for the biological mechanism of action of some of these molecules.

**Table 3: Comparative Biological Activities of Spirocyclic Compound Classes** ```html
Spirocyclic ClassExample Compound/DerivativePrimary Biological ActivityTarget/Mechanism (if known)Reference
Spiro-γ-lactones (Steroidal)Estradiol-derived spirolactoneEnzyme InhibitionInhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.gov
Spiro(lactone-cyclohexanones)Spiro(pseudocoumarin-cyclohexanone)Anticancer / CytotoxicDown-regulation of cancer cell proliferation; NF-ĸB inhibition. nih.gov
Terpenoid LactonesParthenolide, HelenalinAnti-inflammatory, AnticancerInhibition of NF-κB expression. nih.gov
1-Oxa-8-azaspiro[4.5]decanes2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneMuscarinic AgonistAgonist for M1 muscarinic receptors.
Polyketide SpiroketalsSpirangienesAntifungal, CytotoxicCytotoxicity against L929 mouse fibroblast cell line. psu.edu

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